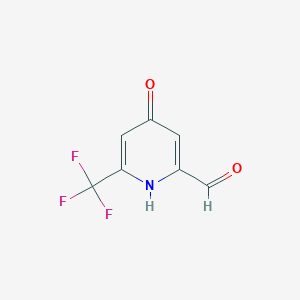

4-Hydroxy-6-(trifluoromethyl)picolinaldehyde

Descripción

Propiedades

Fórmula molecular |

C7H4F3NO2 |

|---|---|

Peso molecular |

191.11 g/mol |

Nombre IUPAC |

4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)6-2-5(13)1-4(3-12)11-6/h1-3H,(H,11,13) |

Clave InChI |

IXOIPORJICSLSL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NC(=CC1=O)C(F)(F)F)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a pyridine derivative, followed by selective oxidation and hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow synthesis to optimize production efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines and thiols can react with the hydroxyl group under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Hydroxy-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs include derivatives with variations in substituent positions, functional groups, or aromatic systems. Below is a comparative analysis:

Table 1: Structural Comparison of Picolinaldehyde Derivatives

Key Observations :

- Electron Effects : The -CF₃ group in the target compound enhances electrophilicity at the aldehyde, favoring nucleophilic additions compared to methyl or chloro analogs .

- Hydrogen Bonding: The 4-OH group distinguishes it from non-hydroxylated analogs, enabling interactions in sensor or enzyme-binding applications .

- Aromatic vs. Heterocyclic Systems: Quinoline derivatives (e.g., 4-Hydroxy-6-(trifluoromethyl)quinoline ) exhibit fused-ring systems with distinct electronic properties compared to pyridine-based analogs.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Key Observations :

- Lipophilicity : The -CF₃ group increases hydrophobicity, but the 4-OH counterbalances this effect, resulting in moderate lipophilicity.

- Solubility : Aryl-substituted analogs (e.g., 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde) exhibit lower solubility due to steric bulk .

Actividad Biológica

4-Hydroxy-6-(trifluoromethyl)picolinaldehyde is a pyridine derivative characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an aldehyde functional group. Its unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential applications in drug development.

The chemical formula for 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde is C8H6F3N1O1. The trifluoromethyl group significantly influences its reactivity and interaction with biological targets, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound may inhibit specific enzymes or pathways involved in microbial growth or viral replication. The presence of hydroxyl and trifluoromethyl groups enhances its interaction with biological targets, suggesting a mechanism of action that requires further investigation.

Enzyme Inhibition

Preliminary studies suggest that 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde may selectively inhibit certain enzymes. For instance, it has been evaluated for its potential as a cyclooxygenase (COX) inhibitor, which is relevant in the context of inflammatory diseases. Similar compounds have shown varying degrees of selectivity towards COX-1 and COX-2 enzymes, indicating that this compound could be developed further for therapeutic applications .

Study on Antiviral Activity

In vitro studies have demonstrated that 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde can inhibit the proliferation of specific cancer cell lines, such as A549 (lung cancer) and HT29 (colon cancer). The compound was found to significantly reduce cell viability, suggesting potential applications in cancer therapy.

Larvicidal Activity

Although not directly related to human health, larvicidal activity studies have highlighted the broader biological implications of compounds similar to 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde. For example, related compounds have demonstrated effectiveness against mosquito larvae, indicating potential use in vector control strategies against diseases like dengue and malaria .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 5-Hydroxy-6-(trifluoromethyl)picolinaldehyde | Hydroxyl group at position 5 instead of 4 |

| 4-Hydroxy-2-(trifluoromethyl)pyridine | Different position of the trifluoromethyl group |

| 2-Amino-6-(trifluoromethyl)pyridine | Contains an amino group instead of hydroxyl |

| 5-(Trifluoromethyl)pyridine-2-carbaldehyde | Lacks the hydroxyl group but retains trifluoromethyl |

The structural uniqueness of 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde enhances its reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and material science.

Q & A

Q. How to resolve contradictions in reported solubility data?

- Methodology : Use Chevron-HB equation to model solubility in mixed solvents (e.g., DMSO/water). Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.